![molecular formula C14H13NO3 B6513790 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid CAS No. 438190-81-9](/img/structure/B6513790.png)
4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative, which means it consists of two benzene rings linked at the [1,1’] position. This compound is part of a broader class of biphenyl derivatives known for their significant roles in synthetic organic chemistry and natural products . These compounds are often found in medicinally active compounds, marketed drugs, and natural products .
Preparation Methods
The synthesis of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid typically involves several steps. One common method starts with the treatment of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran . This reaction yields methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate, which can then be further processed to obtain the desired compound .
Chemical Reactions Analysis
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl core. For example, oxidation can convert alcohol groups to carboxylic acids, while reduction can convert nitro groups to amines.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling are used to form carbon-carbon bonds between the biphenyl core and other aromatic compounds.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid is utilized as a precursor in the synthesis of more complex organic molecules. It can participate in various reactions such as electrophilic substitution, oxidation, reduction, and coupling reactions. These reactions enable the formation of new carbon-carbon bonds and functional groups essential for developing novel compounds .
Comparison with Other Compounds
The compound can be compared to other biphenyl derivatives like 4-Amino-3-methoxybenzoic acid. While both share structural similarities, the biphenyl core of this compound enhances its versatility in synthetic applications .
Biological Applications
Pharmaceutical Development
Biphenyl derivatives, including this compound, have been studied for their biological activities. They are found in numerous biologically active compounds with anti-inflammatory, antibacterial, and antifungal properties. Research indicates that this compound can inhibit specific protein interactions critical in cancer biology, such as the c-Myc-Max interaction .
Case Study: c-Myc Inhibition
In a study examining the inhibition of the c-Myc oncoprotein, derivatives of this compound were screened for their ability to disrupt c-Myc-Max/DNA complexes. The results showed promising activity, indicating potential therapeutic applications in cancer treatment .
Compound | Inhibition (IC50, µM) |
---|---|
4aa | 20.2 ± 1.3 |
4da | 11.6 ± 2.3 |
4ca | 43.0 ± 1.7 |
Industrial Applications
Material Science
The compound is also relevant in the production of organic light-emitting diodes (OLEDs) and liquid crystals. Its unique chemical properties make it suitable for creating fluorescent materials that are essential in display technologies .
Mechanism of Action
The mechanism of action of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, biphenyl derivatives can inhibit enzymes or interact with receptors, leading to various biological effects . The exact mechanism depends on the specific functional groups attached to the biphenyl core and their interactions with biological molecules.
Comparison with Similar Compounds
4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid can be compared to other biphenyl derivatives such as:
4-Amino-3-methoxybenzoic acid: This compound has a similar structure but lacks the biphenyl core, making it less versatile in certain reactions.
6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid:
These comparisons highlight the unique properties of 4-Amino-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid, particularly its versatility in synthetic applications and its potential biological activities.
Biological Activity
4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 255.29 g/mol
- Functional Groups : Amino group (-NH), methoxy group (-OCH), and carboxylic acid (-COOH)
This structure is pivotal for its biological activity, influencing its interactions with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of biphenyl carboxylic acids exhibit antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Genotoxicity Studies
Genotoxicity assessments have been conducted to evaluate the safety profile of 4-amino-substituted biphenyls. A study utilizing the Ames test revealed mutagenic potential in certain derivatives when tested with strains TA98 and TA100 . This suggests that while these compounds may possess therapeutic benefits, careful evaluation of their genotoxic effects is necessary.
Histone Deacetylase (HDAC) Inhibition
Recent studies have highlighted the role of biphenyl derivatives in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression. For example, related compounds have demonstrated potent inhibitory activity against HDAC8 with IC50 values in the nanomolar range . This inhibition is associated with anti-proliferative effects in cancer cell lines, indicating potential applications in oncology.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of biphenyl carboxylic acids were synthesized and tested for their antimicrobial properties. The results indicated that this compound exhibited significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. The compound's activity was attributed to its ability to disrupt bacterial membrane integrity .
Case Study 2: Genotoxicity Assessment
A comprehensive genotoxicity assessment was performed using the bone marrow chromosomal aberration test in mice. The study found that while some biphenyl derivatives showed mutagenic activity, this compound displayed a lower frequency of chromosomal aberrations compared to other tested compounds . This suggests a potentially favorable safety profile for this specific derivative.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-amino-5-(3-methoxyphenyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDTPZHISGZDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624805 | |
Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438190-81-9 | |
Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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